

Independent Validation of Z-360: A Comparative Analysis for Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-360

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Z-360** (Nastorazepide) against current standard-of-care treatments for advanced pancreatic cancer, supported by preclinical and clinical trial data.

This guide provides an evidence-based comparison of the investigational drug **Z-360** (Nastorazepide) with established first-line treatments for metastatic pancreatic cancer, namely FOLFIRINOX and gemcitabine with nab-paclitaxel. The information is compiled from published preclinical research and clinical trial findings to support independent validation and inform research and development decisions.

Executive Summary

Z-360 is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist. Preclinical studies have identified its potential in both inhibiting tumor growth and alleviating cancer-induced pain through a novel signaling pathway. Clinical trials have evaluated **Z-360** in combination with gemcitabine. While the combination has shown a favorable safety profile and a trend towards improved overall survival at specific doses, it has not demonstrated statistical superiority over gemcitabine alone in a Phase II study. In contrast, FOLFIRINOX and gemcitabine + nab-paclitaxel have established significant survival benefits over gemcitabine monotherapy in pivotal Phase III trials and are considered the standard of care for patients with good performance status.

Comparative Performance Data

The following tables summarize the key efficacy and safety findings from clinical trials of **Z-360** in combination with gemcitabine, as well as the pivotal trials for the standard-of-care regimens FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of **Z-360** and Standard-of-Care Regimens in Metastatic Pancreatic Cancer

Treatment Regimen	Trial	Median Overall Survival (mOS)	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
Z-360 (60 mg) + Gemcitabine	Phase II	8.5 months	Not Reported	Not Reported
Gemcitabine + Placebo	Phase II	7.2 months	Not Reported	Not Reported
FOLFIRINOX	PRODIGE 4/ACCORD 11	11.1 months ^{[1][2]}	6.4 months ^[1]	31.6% ^[1]
Gemcitabine	PRODIGE 4/ACCORD 11	6.8 months ^{[1][2]}	3.3 months ^[1]	9.4% ^[1]
Gemcitabine + nab-Paclitaxel	MPACT	8.5 months ^{[3][4]}	5.5 months ^{[3][4]}	23% ^{[3][4]}
Gemcitabine	MPACT	6.7 months ^{[3][4]}	3.7 months ^{[3][4]}	7% ^{[3][4]}

Note: The Phase II trial for **Z-360** did not show a statistically significant difference in overall survival between the **Z-360** + gemcitabine and gemcitabine + placebo arms^{[5][6]}. The 8.5 months mOS for the 60 mg **Z-360** dose represents a trend^{[5][6]}.

Table 2: Safety Profile - Common Grade 3/4 Adverse Events (%)

Adverse Event	Z-360 + Gemcitabine (Phase Ib/IIa)	FOLFIRINOX	Gemcitabine + nab- Paclitaxel
Neutropenia	Not specified in detail	45.7%	38% ^[3]
Febrile Neutropenia	Not specified in detail	5.4%	3% ^[3]
Fatigue	Most common, grade not specified	23.6%	17% ^[3]
Vomiting	Most common, grade not specified	14.5%	Not specified in detail
Diarrhea	Not specified in detail	12.7%	Not specified in detail
Peripheral Neuropathy	Not specified in detail	9% (Grade 3)	17% ^[3]
Nausea	Most common, grade not specified	Not specified in detail	Not specified in detail
Abdominal Pain	Most common, grade not specified	Not specified in detail	Not specified in detail

Note: The safety data for **Z-360** + gemcitabine is from a Phase Ib/IIa trial where the most commonly reported adverse events were nausea, abdominal pain, vomiting, and fatigue^[7]. Detailed grading was not available in the cited source.

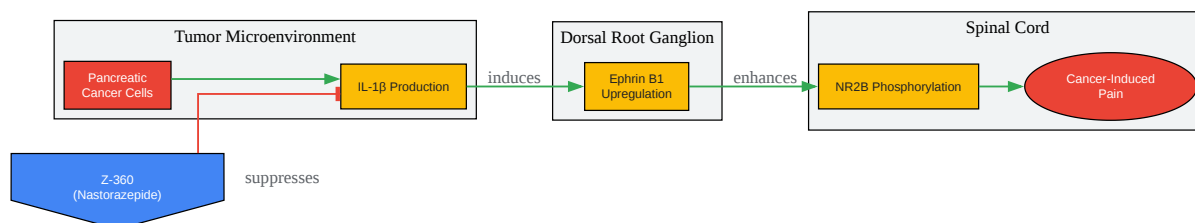
Mechanism of Action and Signaling Pathway of Z-360

Preclinical research indicates that **Z-360** exerts its effects through the antagonism of the CCK2/gastrin receptor. This action interrupts a specific cancer-induced pain pathway and may also inhibit tumor growth.

Analgesic Pathway

In a mouse model of cancer-induced pain, a novel pain cascade was identified. The production of Interleukin-1 β (IL-1 β) in the cancerous region leads to the upregulation of ephrin B1 gene expression in the dorsal root ganglia. This, in turn, increases the phosphorylation of the NR2B

subunit of the NMDA receptor in the spinal cord, leading to pain. **Z-360** has been shown to suppress the initial IL-1 β production, thereby inhibiting the entire downstream signaling cascade[8].

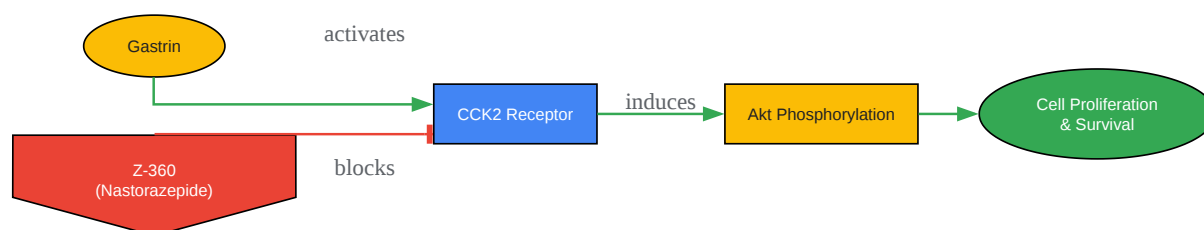


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Caption: Proposed analgesic signaling pathway inhibited by **Z-360**.

Anti-Tumor Pathway

Gastrin, acting through the CCK2 receptor, can stimulate the proliferation of pancreatic cancer cells. One of the downstream effects of this activation is the phosphorylation of PKB/Akt, a key protein in cell survival pathways. By blocking the CCK2 receptor, **Z-360** inhibits this gastrin-induced phosphorylation, which may contribute to its anti-tumor effects[9].



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Caption: **Z-360's** proposed mechanism of anti-tumor action.

Experimental Protocols

Z-360 Phase II Clinical Trial Methodology

- Study Design: A randomized, double-blind, placebo-controlled Phase II study in patients with metastatic pancreatic cancer[5].
- Patient Population: Patients with metastatic pancreatic cancer who had not received prior chemotherapy[5].
- Treatment Arms:
 - **Z-360** (60 mg, 120 mg, or 240 mg) administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].
 - Placebo administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].
- Primary Endpoint: Overall Survival (OS)[5].

FOLFIRINOX Pivotal Trial (PRODIGE 4/ACCORD 11) Methodology

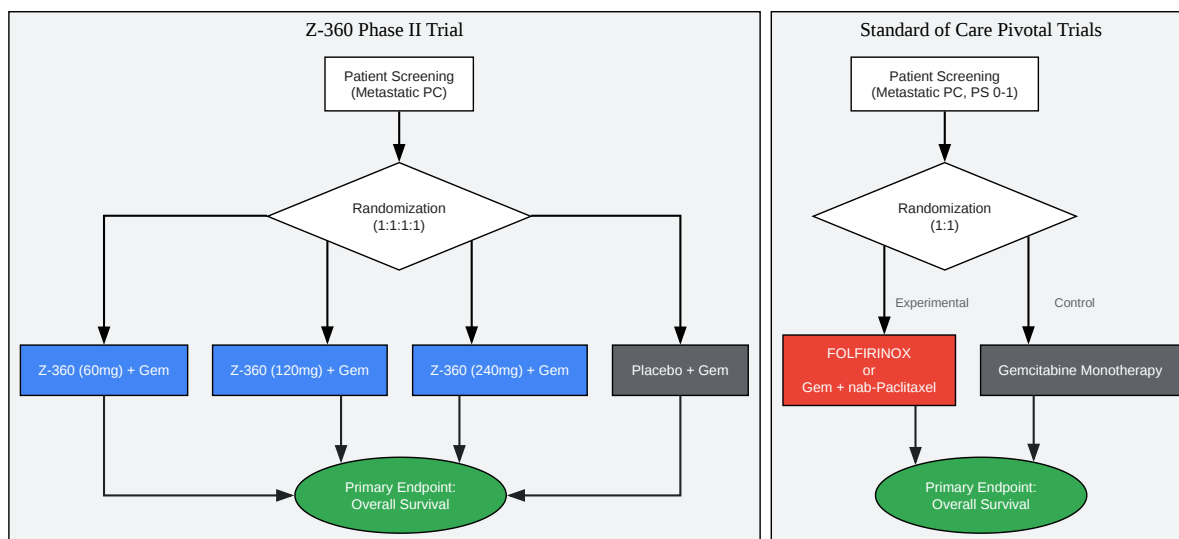
- Study Design: A randomized, open-label Phase III trial.
- Patient Population: Patients with metastatic pancreatic cancer, an ECOG performance status of 0 or 1, and who had not received prior chemotherapy[1].
- Treatment Arms:
 - FOLFIRINOX: Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² continuous infusion over 46 hours) every 2 weeks[1].
 - Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks, and then weekly for 3 of 4 weeks[1].
- Primary Endpoint: Overall Survival (OS)[1].

Gemcitabine + nab-Paclitaxel Pivotal Trial (MPACT)

Methodology

- Study Design: A randomized, open-label Phase III trial[3][4].
- Patient Population: Patients with metastatic pancreatic cancer who had not received prior treatment and had a Karnofsky performance status of 70 or more[3][4].
- Treatment Arms:
 - Gemcitabine + nab-Paclitaxel: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle[3][4].
 - Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 every 4 weeks[3][4].
- Primary Endpoint: Overall Survival (OS)[3][4].

Experimental Workflow Visualization



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Caption: Comparative workflow of **Z-360** Phase II vs. SoC pivotal trials.

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